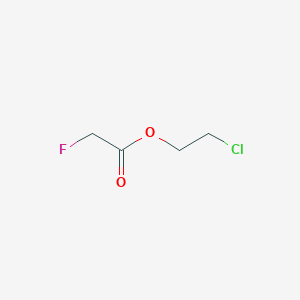

2-Chloroethyl fluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1537-62-8 |

|---|---|

Molecular Formula |

C4H6ClFO2 |

Molecular Weight |

140.54 g/mol |

IUPAC Name |

2-chloroethyl 2-fluoroacetate |

InChI |

InChI=1S/C4H6ClFO2/c5-1-2-8-4(7)3-6/h1-3H2 |

InChI Key |

CWHHGNAXXOPUIF-UHFFFAOYSA-N |

SMILES |

C(CCl)OC(=O)CF |

Canonical SMILES |

C(CCl)OC(=O)CF |

Other CAS No. |

1537-62-8 |

Origin of Product |

United States |

Contextual Significance Within Halogenated Ester Chemistry

The chemical reactivity of 2-chloroethyl fluoroacetate (B1212596) is significantly influenced by the presence of two different halogen atoms. Halogenated esters are a class of compounds used as intermediates in various organic syntheses. wikipedia.org The reactivity of these esters is largely dictated by the nature and position of the halogen atom(s). nih.govmsu.edu

In 2-chloroethyl fluoroacetate, the fluorine atom is attached to the alpha-carbon of the acetate (B1210297) group (F-CH₂-C(O)-), while the chlorine atom is on the beta-carbon of the ethyl group (-O-CH₂-CH₂-Cl). This arrangement creates two distinct reactive sites within the molecule:

The Ester Carbonyl Group : The highly electronegative fluorine atom on the adjacent carbon enhances the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic acyl substitution compared to non-fluorinated analogues like 2-chloroethyl acetate. Reactions such as hydrolysis and transesterification are influenced by this electronic effect. libretexts.org

The Chloroethyl Group : The chlorine atom provides a site for nucleophilic substitution (an Sₙ2 reaction), allowing the displacement of the chloride ion by a wide range of nucleophiles. wikipedia.org This reaction pathway is fundamental for using the molecule as an alkylating agent to introduce the 2-(fluoroacetoxy)ethyl group into other structures.

The dual reactivity makes this compound a unique building block. Its chemistry can be compared with related halogenated esters. For instance, while ethyl chloroacetate (B1199739) is a common alkylating agent in organic synthesis, the presence of the fluorine atom in this compound modifies the reactivity of the ester functional group. wikipedia.org Similarly, compared to methyl fluoroacetate, the chloroethyl group in this compound introduces an additional reactive handle for synthetic transformations. nih.gov The study of such bifunctional molecules provides insight into the selective activation of different reactive sites within the same molecule, a key concept in complex organic synthesis.

Interdisciplinary Relevance in Modern Chemical Research

Chemical Synthesis Pathways

The chemical synthesis of this compound and similar esters primarily relies on established organic chemistry reactions. These pathways involve the careful construction of the ester functionality from halogenated precursors, direct introduction of fluorine, or the use of highly reactive fluorinating agents.

Esterification Reactions Involving Halogenated Precursors

The most direct and conventional method for synthesizing this compound is through the esterification of fluoroacetic acid with 2-chloroethanol (B45725). This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid like concentrated sulfuric acid. The acid protonates the carbonyl oxygen of fluoroacetic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the oxygen atom of 2-chloroethanol. chemguide.co.ukbyjus.com The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is usually removed. chemguide.co.uk

Alternatively, the synthesis can proceed via the reaction of an activated derivative of fluoroacetic acid, such as fluoroacetyl chloride, with 2-chloroethanol. byjus.com This method is generally faster and not reversible but requires the prior preparation of the acid chloride. A related approach involves the Finkelstein reaction, where a precursor like 2-chloroethyl chloroacetate (B1199739) could theoretically undergo selective halogen exchange using a fluoride (B91410) salt, although achieving selectivity can be challenging. The synthesis of the precursor alcohol, 2-fluoroethanol (B46154), can also be accomplished by treating 2-chloroethanol with potassium fluoride. wikipedia.org

A summary of common esterification precursors is provided below.

Table 1: Precursors for Esterification Synthesis| Acid Component | Alcohol Component | Catalyst/Reagent | Product |

|---|---|---|---|

| Fluoroacetic Acid | 2-Chloroethanol | H₂SO₄ (acid catalyst) | This compound |

| Fluoroacetyl Chloride | 2-Chloroethanol | Pyridine (base) | This compound |

| Fluoroacetic Acid | 2-Ethylhexanol | Not Specified | Acetic acid, fluoro-, (2-ethylhexyl) ester ontosight.ai |

Direct Fluorination Techniques for Chloroacetate Analogues

Direct fluorination involves the introduction of a fluorine atom into a molecule that already contains the chloroacetate backbone. These methods often employ electrophilic or nucleophilic fluorinating reagents. Deoxyfluorination, for instance, is a technique where an oxygen atom is replaced by fluorine. beilstein-journals.org Reagents like Deoxo-Fluor® can be used to achieve this transformation. beilstein-journals.org

Another approach is halofluorination, where a double bond is simultaneously functionalized with a halogen and a fluorine atom. beilstein-journals.org While not directly applicable to the synthesis of this compound from its saturated analogue, this method is crucial for creating complex fluorinated building blocks that can be later converted to the desired product. For example, the fluorination of allenes can produce synthetically valuable propargyl fluorides. researchgate.net These techniques highlight the advanced strategies available for incorporating fluorine into organic scaffolds. beilstein-journals.orgresearchgate.net

Advanced Synthetic Approaches Utilizing Activated Fluoride Reagents

Modern synthetic chemistry has developed a range of activated fluoride reagents that offer greater control and efficiency in fluorination reactions. These reagents are often used to create the fluorinated precursors required for esterification.

For example, the synthesis of 2-fluoroethanol, a key precursor, can be achieved by treating 2-chloroethanol with potassium fluoride in a Finkelstein reaction. wikipedia.org This reaction relies on the higher nucleophilicity of the fluoride ion in an appropriate solvent to displace the chloride.

More advanced reagents include electrophilic fluorinating agents like Selectfluor®, which is used in various fluorination reactions, including the fluorination of allenes. researchgate.net For nucleophilic fluorination, reagents such as Deoxo-Fluor® are employed to convert alcohols to alkyl fluorides or for halofluorination reactions. beilstein-journals.org These powerful reagents provide access to a wide array of fluorinated building blocks essential for the synthesis of compounds like this compound.

Table 2: Examples of Activated Fluoride Reagents and Their Applications

| Reagent | Reagent Type | Application Example | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | Nucleophilic | Synthesis of 2-fluoroethanol from 2-chloroethanol | wikipedia.org |

| Selectfluor® | Electrophilic | Regioselective fluorination of allenes | researchgate.net |

| Deoxo-Fluor® | Nucleophilic | Halofluorination of cyclic olefins | beilstein-journals.org |

Biocatalytic and Biosynthetic Routes

In addition to traditional chemical synthesis, biological systems offer elegant and highly selective methods for producing fluoroacetate and its derivatives. These routes leverage the power of enzymes and microorganisms to construct the carbon-fluorine bond and assemble the final molecule.

Enzymatic Synthesis of Fluoroacetate Analogues

Enzymes provide a powerful toolkit for the synthesis of fluorinated compounds under mild conditions. researchgate.net A notable example is the use of a fluorinase enzyme, originally discovered in Streptomyces cattleya, which catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion. researchgate.net This enzymatic reaction has been harnessed in a chemoenzymatic protocol to produce [¹⁸F]-fluoroacetate for applications in medical imaging. researchgate.net

Other enzymes, such as aldolases, have also been employed in the chemoenzymatic synthesis of fluorinated molecules. For instance, a trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase (B8822740) can catalyze the reaction between fluoropyruvate and various aldehydes, yielding α-fluoro β-hydroxy carboxylic acids, which are valuable chiral building blocks. whiterose.ac.uknih.gov Lipases are another class of enzymes used in this field, often for the kinetic resolution of racemic fluorinated esters to produce enantiomerically pure compounds. researchgate.net

Microbial Production of Fluoroacetate and Related Metabolites (e.g., Streptomyces cattleya)

The bacterium Streptomyces cattleya is unique in its ability to naturally produce organofluorine compounds, including fluoroacetate and 4-fluorothreonine. nih.govwikipedia.org This bacterium possesses a complete biosynthetic pathway for creating the carbon-fluorine bond. The key enzyme in this pathway is the aforementioned fluorinase. nih.gov

Isotope labeling studies have revealed that the biosynthesis of fluoroacetate in S. cattleya likely proceeds from a C-3 glycolytic intermediate rather than from amino acid metabolites. st-andrews.ac.ukrsc.org The bacterium first produces fluoroacetaldehyde (B75747), which is then oxidized to fluoroacetate. st-andrews.ac.ukrsc.org The gene cluster responsible for this fluorometabolite biosynthesis has been identified, and it includes not only the fluorinase gene but also genes for other enzymes in the pathway and even a thioesterase that confers resistance to the toxic fluoroacetyl-CoA intermediate. nih.gov When cultured in a medium containing fluoride ions, S. cattleya can produce significant quantities of fluoroacetate. nih.gov

Table 3: Key Enzymes and Organisms in Fluoroacetate Biosynthesis

| Organism/Enzyme | Role | Metabolite Produced | Reference |

|---|---|---|---|

| Streptomyces cattleya | Whole-cell biosynthesis | Fluoroacetate, 4-fluorothreonine | nih.govwikipedia.org |

| Fluorinase (from S. cattleya) | Catalyzes C-F bond formation | 5'-Fluoro-5'-deoxyadenosine (B1198245) (precursor to fluoroacetate) | researchgate.netnih.gov |

| Aldolase (trans-o-hydroxybenzylidene pyruvate) | Chemoenzymatic synthesis | α-Fluoro β-hydroxy carboxylic acids | whiterose.ac.uknih.gov |

| Thioesterase (from S. cattleya) | Resistance mechanism | Hydrolyzes fluoroacetyl-CoA | nih.gov |

Elucidation of Enzymatic Mechanisms in Fluoroacetate Biosynthesis

The biosynthesis of fluoroacetate, a potent toxin found in various plant species and the bacterium Streptomyces cattleya, involves a fascinating and complex enzymatic pathway. nih.govnih.govwits.ac.za Understanding the mechanisms of the enzymes that contribute to the formation of the carbon-fluorine bond and the subsequent processing of fluorinated intermediates is a significant area of biochemical research. nih.govwits.ac.za The primary organism studied for elucidating this pathway is Streptomyces cattleya. nih.govnih.govwikipedia.org

Isotope labeling studies have been instrumental in tracing the metabolic origins of fluoroacetate. st-andrews.ac.ukrsc.orgrsc.org Research has shown that fluoroacetaldehyde is a key precursor to both fluoroacetate and another fluorinated metabolite, 4-fluorothreonine, produced by S. cattleya. nih.govst-andrews.ac.ukrsc.org Experiments using labeled glycerol (B35011) and other precursors have suggested that the carbon backbone of fluoroacetate is derived from a C-3 glycolytic intermediate. st-andrews.ac.ukrsc.orgscispace.com Specifically, C-1 and C-2 of glycerol, via β-hydroxypyruvate, are converted into the carbon skeleton of fluoroacetate. scispace.com

The enzymatic journey from inorganic fluoride to fluoroacetate begins with a unique enzyme called fluorinase.

The Role of Fluorinase (FlA)

The initial and most critical step in fluoroacetate biosynthesis is the formation of the carbon-fluorine bond, a reaction catalyzed by the enzyme fluorinase (FlA). nih.govnih.govresearchgate.net This enzyme, isolated from S. cattleya, facilitates a nucleophilic substitution reaction between a fluoride ion (F-) and S-adenosyl-L-methionine (SAM). nih.govnih.govresearchgate.net The product of this reaction is 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.govresearchgate.net

Table 1: Fluorinase (FlA) Reaction

| Enzyme | Substrates | Product | Reaction Type |

| Fluorinase (FlA) | S-adenosyl-L-methionine (SAM), Fluoride ion (F-) | 5'-fluoro-5'-deoxyadenosine (5'-FDA) | Nucleophilic Substitution |

The fluorinase enzyme is a key focus of biotechnological research due to its unique ability to create the highly stable C-F bond under mild biological conditions. wits.ac.zanih.gov

Conversion of 5'-FDA to Fluoroacetaldehyde

Following the initial fluorination step, 5'-FDA undergoes further enzymatic transformations to yield fluoroacetaldehyde. This part of the pathway involves several enzymes encoded within the fl gene cluster in S. cattleya. nih.gov

One of the key enzymes in this conversion is FlB, which catalyzes the phosphorolytic cleavage of 5'-FDA to produce 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP). nih.gov While the complete pathway from FDRP to fluoroacetaldehyde is still under investigation, it is proposed that an aldolase may be involved, which would cleave FDRP into fluoroacetaldehyde and dihydroxyacetone phosphate (B84403) (DHAP). rsc.org

Oxidation of Fluoroacetaldehyde to Fluoroacetate

The final step in the biosynthesis of fluoroacetate is the oxidation of fluoroacetaldehyde. nih.govillinois.edu This reaction is catalyzed by an aldehyde dehydrogenase. nih.govillinois.edu This enzyme utilizes NAD+ as a cofactor to oxidize the aldehyde group of fluoroacetaldehyde to a carboxyl group, forming fluoroacetate. illinois.edu

Table 2: Fluoroacetaldehyde Dehydrogenase Reaction

| Enzyme | Substrate | Product | Cofactor |

| Aldehyde Dehydrogenase | Fluoroacetaldehyde | Fluoroacetate | NAD+ |

Resistance Mechanism: The Role of Fluoroacetyl-CoA Thioesterase (FlK)

Organisms that produce toxins often possess a self-resistance mechanism. In S. cattleya, this protection is provided by a specific thioesterase, FlK. nih.govnih.govnih.gov Fluoroacetate can be activated in the cell to form fluoroacetyl-coenzyme A (fluoroacetyl-CoA). nih.govnih.gov This molecule can then enter the tricarboxylic acid (TCA) cycle and be converted to the toxic compound fluorocitrate, which inhibits the enzyme aconitase. illinois.edunih.gov

The FlK enzyme specifically hydrolyzes the thioester bond of fluoroacetyl-CoA, breaking it down into fluoroacetate and coenzyme A (CoA). nih.govnih.gov Remarkably, FlK shows a very high selectivity for fluoroacetyl-CoA over the structurally similar and metabolically crucial acetyl-CoA. nih.govnih.govuniprot.org This high degree of specificity is crucial for the organism's survival, as it prevents the depletion of the essential acetyl-CoA pool. nih.gov The selectivity is attributed to both differences in substrate reactivity and specific binding interactions within the enzyme's active site. nih.govpnas.org

Table 3: Fluoroacetyl-CoA Thioesterase (FlK) Reaction

| Enzyme | Substrate | Products | Function |

| Fluoroacetyl-CoA Thioesterase (FlK) | Fluoroacetyl-CoA | Fluoroacetate, Coenzyme A (CoA) | Detoxification/Resistance |

The elucidation of these enzymatic mechanisms not only provides a deeper understanding of the natural world of fluorinated compounds but also opens up avenues for biotechnological applications, including the potential for enzymatic synthesis of novel fluorinated molecules. nih.gov

Mechanistic Investigations of 2 Chloroethyl Fluoroacetate Transformations

Abiotic Reaction Mechanisms

Abiotic transformations of 2-chloroethyl fluoroacetate (B1212596) in the environment are primarily governed by its reactions with water and atmospheric oxidants. These processes dictate its persistence and the nature of its degradation products.

Hydrolysis and Solvolysis Pathways

The hydrolysis of 2-chloroethyl fluoroacetate is a significant abiotic degradation pathway. As an ester, it is susceptible to cleavage by water (hydrolysis) or other solvents (solvolysis). The reaction involves a nucleophilic attack on the carbonyl carbon of the acetate (B1210297) group. This process is analogous to the hydrolysis of other haloacetates, which generally proceeds via a straightforward SN2 mechanism. acs.org

Oxidation Reactions in Environmental Matrices (e.g., with Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by photochemically-produced hydroxyl radicals (•OH). acs.orgnih.gov These radicals are highly reactive and non-selective, capable of abstracting a hydrogen atom or adding to unsaturated bonds. nih.gov For this compound, the reaction with hydroxyl radicals is expected to be a key transformation process in the gas phase.

Kinetic Isotope Effect Studies in Reaction Analysis

Kinetic isotope effect (KIE) studies provide powerful insights into reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. frontiersin.orgnih.gov Such studies have been instrumental in elucidating the dehalogenation mechanisms of haloacetates by enzymes.

The chlorine kinetic isotope effect (³⁷k) was measured for the dehalogenation of chloroacetate (B1199739), a structural analog of the chloro- part of the target molecule, catalyzed by fluoroacetate dehalogenase. The observed KIE was 1.0082 ± 0.0005. chemrxiv.orgnih.gov This value is considered significantly large and suggests that the cleavage of the carbon-chlorine bond is the rate-determining step in the enzymatic reaction. chemrxiv.orgasm.org This finding is supported by the fact that the chemical (non-enzymatic) dehalogenation of chloroacetate by hydroxide (B78521) at high pH yields a similar KIE of 1.0079 ± 0.0004. chemrxiv.org

For comparison, the chlorine KIEs for the dehalogenation of other substrates by a different enzyme, haloalkane dehalogenase, were found to be smaller. This suggests that for those reactions, other steps, such as product release, may be partially rate-limiting. chemrxiv.orgscholaris.ca

| Enzyme | Substrate | Chlorine KIE (k³⁵/k³⁷) | Reference |

|---|---|---|---|

| Fluoroacetate Dehalogenase | Chloroacetate | 1.0082 ± 0.0005 | chemrxiv.orgnih.gov |

| Haloalkane Dehalogenase | 1,2-Dichloroethane | 1.0045 ± 0.0004 | scholaris.ca |

| 1-Chlorobutane | 1.0066 ± 0.0004 | scholaris.ca | |

| Chemical Dehalogenation (by OH⁻) | Chloroacetate | 1.0079 ± 0.0004 | chemrxiv.org |

Biotransformation Pathways and Enzymatic Dehalogenation

The biotransformation of this compound involves its breakdown by microbial enzymes. The fluoroacetate moiety is of particular interest due to the strength of the carbon-fluorine bond and its well-known toxic mechanism.

Enzymatic Carbon-Fluorine Bond Cleavage Mechanisms

Despite the carbon-fluorine bond being the strongest single bond to carbon, certain microbial enzymes, known as fluoroacetate dehalogenases (FAcDs), can efficiently cleave this bond. nih.gov These enzymes belong to the α/β hydrolase superfamily and catalyze the hydrolytic dehalogenation of fluoroacetate to produce glycolate (B3277807) and a fluoride (B91410) ion. regulations.govucd.iebiorxiv.org

The catalytic mechanism proceeds via a two-step SN2 reaction. academicjournals.orgresearchgate.net

Nucleophilic Attack: A conserved aspartate residue in the enzyme's active site acts as a nucleophile, attacking the α-carbon of the fluoroacetate substrate. acs.orgresearchgate.net This leads to the formation of a covalent enzyme-glycolyl intermediate and the expulsion of the fluoride ion. researchgate.net

Hydrolysis: The ester intermediate is then hydrolyzed by a water molecule, which is activated by a conserved histidine residue, releasing glycolate and regenerating the enzyme for the next catalytic cycle. acs.orgresearchgate.net

A crucial feature of fluoroacetate dehalogenases is a specialized halide-binding pocket, which in one studied enzyme consists of arginine, histidine, tryptophan, and tyrosine residues. acs.orgbiorxiv.org This pocket stabilizes the leaving fluoride ion through hydrogen bonds, facilitating the cleavage of the highly stable C-F bond. europa.eu The substrate specificity of these enzymes is high for fluoroacetate. For instance, the fluoroacetate dehalogenase from Burkholderia sp. FA1 shows significantly higher activity towards fluoroacetate compared to other haloacetates. ucd.ie

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Fluoroacetate | 100 | ucd.ie |

| Chloroacetate | 2.6 | ucd.ie |

| Bromoacetate | 2.5 | ucd.ie |

Metabolic Conversion Pathways to Fluorocitrate and Related Metabolites

Once the fluoroacetate moiety is released, either through initial hydrolysis of the this compound ester or through direct enzymatic action on the molecule, it can enter a metabolic pathway known as "lethal synthesis". chemrxiv.org This process is responsible for the high toxicity of fluoroacetate. regulations.gov

The pathway involves the following steps:

Fluoroacetate is converted to fluoroacetyl-coenzyme A (fluoroacetyl-CoA) by acetyl-CoA synthetase. chemrxiv.org

Citrate (B86180) synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. regulations.govbiorxiv.org This reaction produces fluorocitrate. biorxiv.org

The resulting fluorocitrate acts as a potent inhibitor of aconitase (also known as aconitate hydratase), a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle. chemrxiv.org The inhibition of aconitase blocks the conversion of citrate to isocitrate, leading to a buildup of citrate in tissues and a disruption of cellular energy production. chemrxiv.org The inhibition by fluorocitrate has been characterized as partially competitive with citrate as the substrate. researchgate.net

| Enzyme | Inhibitor | Substrate | Inhibition Type | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Aconitate Hydratase (from rat liver mitochondria) | Fluorocitrate | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | researchgate.net |

| cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ M | researchgate.net |

Defluorination Processes in Biological Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet certain microorganisms have evolved enzymes capable of cleaving this bond. nih.govresearchgate.net The primary mechanism for the detoxification of fluoroacetate in these organisms is through enzymatic defluorination, a process catalyzed by a class of enzymes known as fluoroacetate dehalogenases (FAcDs). nih.govacs.orgnih.gov These enzymes have been isolated from various soil bacteria, including species from the genera Burkholderia, Delftia, and Rhodopseudomonas. nih.govnih.gov

The catalytic mechanism of FAcDs involves a hydrolytic dehalogenation reaction that converts fluoroacetate into glycolate and a fluoride ion. nih.govresearchgate.net This transformation proceeds via an SN2-type reaction mechanism. The active site of the enzyme contains a conserved catalytic triad (B1167595) of amino acid residues, typically Asp-His-Asp. researchgate.net The reaction is initiated by a nucleophilic attack on the α-carbon of fluoroacetate by the carboxylate group of an aspartate residue. This attack leads to the displacement of the fluoride ion and the formation of a covalent ester intermediate between the glycolyl group and the enzyme. In the second step, a water molecule, activated by a histidine residue, hydrolyzes the ester intermediate, releasing glycolate and regenerating the free enzyme. acs.org

X-ray crystallographic studies have provided detailed insights into the active site, revealing a finely tailored halide pocket. Within this pocket, specific amino acid residues form hydrogen bonds with the fluoride ion, stabilizing it as it is released from the fluoroacetate molecule. acs.org The precise positioning of these residues is crucial for the enzyme's selectivity towards fluorinated substrates. nih.gov

The kinetic parameters of these enzymes have been a subject of study. For instance, the fluoroacetate dehalogenase from Burkholderia sp. strain FA1 exhibits Michaelis-Menten kinetics for both fluoroacetate and chloroacetate. nih.gov

Table 1: Kinetic Parameters of Fluoroacetate Dehalogenase from Burkholderia sp. strain FA1

| Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|

| Fluoroacetate | 9.1 | 61 |

| Chloroacetate | 15 | 2.6 |

Data sourced from a study on the X-ray crystallographic and mutational analysis of the enzyme. nih.gov

Enzymatic Inhibition Kinetics of Metabolic Pathways

The primary mechanism of toxicity associated with fluoroacetate, the metabolic product of this compound, is not due to the parent molecule itself but rather a phenomenon termed "lethal synthesis". regulations.gov In this process, fluoroacetate is first converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form (-)-erythro-2-fluorocitrate. regulations.govescholarship.org

Fluorocitrate is a potent inhibitor of aconitase (aconitate hydratase), a key enzyme in the tricarboxylic acid (TCA) cycle. regulations.govnih.govnih.gov Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate. nih.gov The inhibition of this enzyme by fluorocitrate leads to a blockage of the TCA cycle, resulting in the accumulation of citrate in tissues and a disruption of cellular energy metabolism. nih.govresearchgate.net

The inhibition of aconitase by fluorocitrate has been characterized kinetically. Studies using solubilized aconitase from rat liver mitochondria have shown that the nature of the inhibition depends on the substrate being used. With citrate as the substrate, the inhibition by fluorocitrate is partially competitive. nih.govnih.gov In contrast, when cis-aconitate is the substrate, the inhibition is partially non-competitive. nih.govnih.gov The inhibitory constants (Ki) highlight the high affinity of fluorocitrate for the enzyme. nih.govresearchgate.net It has been proposed that (-)-erythro-2-fluorocitrate acts as a mechanism-based inhibitor, being converted by aconitase to 4-hydroxy-trans-aconitate, which then binds very tightly to the enzyme's active site. nih.gov

Table 2: Inhibition of Solubilized Rat Liver Mitochondrial Aconitase by Fluorocitrate

| Substrate | Type of Inhibition | Ki (M) |

|---|---|---|

| Citrate | Partially Competitive | 3.4 x 10-8 |

| cis-Aconitate | Partially Non-competitive | 3.0 x 10-8 |

Data from studies on the fluorocitrate inhibition of aconitate hydratase. nih.govnih.gov

Titrations with fluorocitrate on isolated mitochondria from various rat tissues have shown IC50 values for aconitase inhibition ranging from 7 to 24 µM. nih.gov

Advanced Analytical Methodologies for 2 Chloroethyl Fluoroacetate and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-Chloroethyl fluoroacetate (B1212596) from complex matrices and distinguishing it from its potential transformation products. The choice between gas and liquid chromatography typically depends on the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred and powerful technique for the analysis of volatile and semi-volatile organic compounds, including halogenated esters like 2-Chloroethyl fluoroacetate. oup.com Its high sensitivity and specificity make it a confirmatory method in many analytical contexts, including forensic toxicology. oup.comnih.gov

While the parent compound, fluoroacetic acid, is highly polar and requires derivatization to be suitable for GC analysis, its ester, this compound, is more volatile and potentially amenable to direct injection. oup.com For related fluoroacetates, derivatization procedures, such as pentafluorobenzylation, are well-documented to improve chromatographic behavior and detection limits. oup.comnih.gov The resulting derivatives are then analyzed by GC-MS. oup.com

Electron impact (EI) ionization is commonly used, typically at 70 eV, to generate reproducible mass spectra that can be compared against spectral libraries for identification. oup.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for trace-level detection by focusing the mass spectrometer on specific fragment ions characteristic of the analyte. thermofisher.com

Table 1: Example GC-MS Parameters for Analysis of Related Fluoroacetates

| Parameter | Condition | Source |

|---|---|---|

| Column Type | DB-17 Capillary Column (30 m x 0.32 mm i.d., 0.25 µm film thickness) | oup.com |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 220-300°C | oup.comresearchgate.net |

| Carrier Gas | Helium | oup.comresearchgate.net |

| Temperature Program | Example: 90°C to 270°C at 10°C/min | oup.com |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | oup.comrsc.org |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Fluorinated Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of fluorinated compounds, especially those that are non-volatile or thermally labile, such as the transformation products of this compound. acs.orgsemanticscholar.orgnih.gov Reversed-phase (RP) HPLC is the most common mode used for these separations. acs.orgelsevierpure.com

RP-HPLC methods often utilize C8 or C18 columns to separate analytes based on their hydrophobicity. acs.orgnih.gov The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). acs.org For compounds with weak UV absorbance, derivatization with a fluorescent tag may be necessary to achieve desired sensitivity with fluorescence detectors. semanticscholar.orgnih.gov A more advanced approach involves coupling HPLC with mass spectrometry (LC-MS), which provides high selectivity and sensitivity without the need for derivatization. semanticscholar.orgelsevierpure.com

Table 2: Typical HPLC Conditions for Fluorinated Compound Separation

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 1200 or similar | acs.org |

| Column | C8 or C18 reversed-phase (e.g., 4.6 x 150 mm) | acs.orgnih.gov |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water | acs.orgsemanticscholar.org |

| Flow Rate | 1.0-1.5 mL/min | acs.org |

| Detection | UV, Fluorescence (with derivatization), or Mass Spectrometry (MS) | acs.orgsemanticscholar.orgelsevierpure.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For organofluorine compounds, multinuclear NMR is particularly informative.

¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, it would be used to identify the protons of the chloroethyl group. researchgate.net

¹⁹F NMR: This is a highly specific and sensitive technique for fluorine-containing compounds. researchgate.net It provides a distinct signal for the fluorine atom, and its chemical shift and coupling constants offer valuable structural data. Studies on the related sodium 2-fluoroacetate have successfully used ¹⁹F NMR for analysis. researchgate.net

³¹P NMR: While not directly applicable to this compound, ³¹P NMR is essential for identifying and characterizing any potential transformation products that are organophosphorus compounds. researchgate.net

In research settings, a combination of these NMR techniques is often used to confirm the identity of a substance without doubt. researchgate.net

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and its tandem version (LC-ESI-MS/MS) are cornerstone techniques for the sensitive and selective analysis of polar and ionic compounds in complex matrices. researchgate.netnih.gov ESI is a soft ionization method that typically keeps the analyte molecule intact, making it ideal for determining the molecular weight of parent compounds and their transformation products. nih.gov

This technique is particularly well-suited for analyzing the fluoroacetate anion, a likely hydrolysis product of this compound. researchgate.netnih.gov Methods have been developed for the direct aqueous injection of water samples to detect the fluoroacetate anion, using a reversed-phase C8 column and ESI in negative ion mode. nih.gov The use of a labeled internal standard allows for accurate quantification via isotope dilution. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for the confirmation of the analyte's presence by monitoring specific fragmentation patterns. rsc.orgnih.gov

Table 3: Example LC-ESI-MS Parameters for Fluoroacetate Anion Analysis

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | Reversed-phase LC with C8 column | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | rsc.orgnih.gov |

| Spray Voltage | -3300 V | nih.gov |

| Capillary Temperature | 275 °C | nih.gov |

| Vaporizer Temperature | 250 °C | nih.gov |

| Collision Gas | Argon | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | rsc.orgnih.gov |

Electrochemical and Other Detection Methods

Beyond mainstream chromatographic and spectroscopic methods, other analytical techniques can be employed, particularly for screening or specific detection scenarios.

Electrochemical methods offer a promising avenue for the development of sensitive and portable sensors. One approach for detecting fluoroacetate-containing compounds involves the chemical cleavage of the carbon-fluorine bond to release a fluoride (B91410) ion, which is then measured using a fluoride ion-selective electrode. oup.com While not specific to the parent compound, this serves as a simple screening test. oup.com

More advanced research focuses on creating highly sensitive and selective electrochemical sensors. For instance, nanoporous gold electrodes modified with a self-assembled monolayer of 4-mercaptophenylboronic acid have been developed for the direct detection of fluoride ions in water. rsc.org Such a sensor could be adapted to measure fluoride released from the degradation of this compound, offering a potential route for real-time monitoring. Additionally, HPLC coupled with electrochemical detection (HPLC-ECD) represents another viable analytical strategy for certain electroactive transformation products. colab.ws

Ion-Selective Electrode Applications for Fluoride Detection

The transformation of this compound can result in the release of fluoride ions into the surrounding medium. The fluoride ion-selective electrode (FISE) offers a rapid, simple, and cost-effective method for measuring these free fluoride ions in aqueous solutions. thermofisher.com The FISE is a potentiometric sensor, and its use in analyzing drinking and wastewater is an EPA-approved testing procedure. thermofisher.com

The core of a typical FISE is a lanthanum fluoride (LaF₃) single crystal membrane, which is sometimes doped with ions like europium to improve conductivity. mdpi.comgoogle.com This membrane selectively allows the passage of fluoride ions. A potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. google.com

For accurate measurements, especially in complex samples, a Total Ionic Strength Adjustment Buffer (TISAB) is crucial. thermofisher.com TISAB serves multiple functions: it adjusts the pH to an optimal range (typically 5.0-5.5) to prevent the formation of hydrogen fluoride (HF) at low pH and hydroxide (B78521) ion (OH⁻) interference at high pH, and it contains a chelating agent, such as citrate (B86180) or CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid), to bind with interfering cations like aluminum (Al³⁺) and iron (Fe³⁺) that can form stable complexes with fluoride. google.com

Recent advancements have focused on improving the sensitivity and durability of FISEs. For instance, modifying the electrode with FeₓOᵧ nanoparticles has been shown to enhance the potential change per concentration decade and lower the detection limit. mdpi.com Such modified electrodes have demonstrated a linear response over a wide fluoride concentration range, from 10⁻¹ to 3.98 × 10⁻⁷ M, with a detection limit as low as 7.41 × 10⁻⁸ M. mdpi.com

Table 1: Characteristics of a Modified Fluoride Ion-Selective Electrode

| Parameter | Value | Reference |

| Linear Concentration Range | 10⁻¹ to 3.98 × 10⁻⁷ M | mdpi.com |

| Detection Limit (Electrolyte Contact) | 7.41 × 10⁻⁸ M | mdpi.com |

| Potential Change per Decade | 50.3 to 62.4 mV | mdpi.com |

| Regression Coefficient | 0.9932 - 0.9969 | mdpi.com |

The application of FISE for the analysis of fluoroacetate has been explored, providing a method that circumvents derivatization. thermofisher.com The direct measurement of fluoride ions resulting from the degradation of this compound can serve as an indirect quantification method for the parent compound or its transformation products.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). For this compound and its transformation products, which may possess high polarity and low volatility (e.g., hydroxylated metabolites), derivatization is often essential. nih.gov

Fluoride Derivatization for GC-MS/MS

A key strategy involves fluoride derivatization, which enhances the electronegativity of the target molecule, thereby increasing its sensitivity for detection by methods like gas chromatography with negative chemical ionization tandem mass spectrometry (GC-NCI-MS/MS). nih.gov This approach has been successfully applied to biomarkers of nitrogen mustards, which, like this compound, are 2-chloroethyl compounds. nih.gov Reagents such as heptafluorobutyroyl imidazole (B134444) (HFBI) are used to introduce a polyfluorinated tag to functional groups like hydroxyls, which may be present in transformation products of this compound. The optimization of derivatization conditions, including reaction time, temperature, and reagent volume, is critical for achieving maximum reaction efficiency. nih.gov

Table 2: Optimized Conditions for Fluoride Derivatization with HFBI

| Parameter | Optimal Condition | Reference |

| Reagent | Heptafluorobutyroyl imidazole (HFBI) | nih.gov |

| Reagent Volume | 50 µL | nih.gov |

| Reaction Temperature | 50 °C | nih.gov |

| Reaction Time | 8 minutes | nih.gov |

Alkyl Chloroformates as Derivatizing Agents

Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are versatile reagents for the derivatization of compounds containing active hydrogens, like carboxylic acids and alcohols. researchgate.net These reagents react rapidly, often instantaneously, in an appropriate solvent medium like acetonitrile containing a catalyst such as pyridine. researchgate.net This method can convert polar analytes into their more volatile and less polar ester derivatives, making them amenable to GC analysis. researchgate.net For instance, a potential transformation product like a hydroxylated derivative of this compound could be readily esterified using this approach.

Derivatization for HPLC-UV Detection

For analysis by HPLC with ultraviolet (UV) detection, a chromophore (a light-absorbing group) must be introduced into the analyte if it lacks one. A relevant example is the derivatization of 2-chloroethyl ethylsulfide, a sulfur mustard analog. dtic.mil In this case, the sulfide (B99878) was converted into an S-Ethyl-S-2-chloroethyl-N-phenylsulfonylsulfilimine derivative. dtic.mil This derivative contains a phenylsulfonyl group, which is a strong chromophore, allowing for sensitive detection by UV absorbance at 254 nm. dtic.mil This strategy could be adapted for sulfur-containing transformation products of this compound, should they occur.

Theoretical and Computational Studies of 2 Chloroethyl Fluoroacetate

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the energetic factors that govern chemical transformations.

Density Functional Theory (DFT) has become a vital tool for elucidating the mechanistic pathways of reactions involving halogenated esters. researchgate.netrsc.org By calculating the electronic structure and energies of reactants, transition states, and products, DFT can unravel complex reaction mechanisms. nih.govmdpi.com For compounds like 2-chloroethyl fluoroacetate (B1212596), DFT studies can illuminate pathways such as hydrolysis, nucleophilic substitution, or elimination reactions.

Theoretical investigations on the acid-catalyzed esterification of carboxylic acids and their halide derivatives using DFT have shown that the process often involves the formation of cyclic pre-reaction complexes and six-membered ring transition structures, which facilitates the reaction. researchgate.net For the hydrolysis of esters, DFT calculations, combined with solvation models, are crucial for understanding the role of solvent molecules and identifying the rate-determining steps. researchgate.net In related systems, such as the iron-catalyzed cross-coupling of haloalkanes, DFT has been instrumental in revising previously proposed mechanisms, identifying the active catalytic species, and explaining product selectivity. nih.gov For example, studies on iron-bisphosphine-catalyzed reactions have shown that the mechanism can follow an Fe(I)/Fe(II)/Fe(III) pathway, where an iron(I) species activates the carbon-halogen bond. nih.gov

DFT-based descriptors, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the chemical reactivity and stability of molecules like 2-chloroethyl fluoroacetate. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

Table 1: DFT Calculated Activation Barriers for Related Reactions This table presents representative data from computational studies on analogous reactions to illustrate the application of DFT.

| Reaction Type | Model Compound | Method/Functional | Calculated Activation Barrier (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Fe-Catalyzed C-Br Activation | Bromocycloheptane | DFT (B3LYP) | 6.8 | The activation barrier for the Br-atom transfer was found to be relatively low, suggesting a feasible radical pathway. nih.gov |

| NHC-Catalyzed [2+2] Cycloaddition | Arylalkylketene + Benzaldehyde | DFT | Not specified | The cycloaddition step was identified as both the rate- and stereoselectivity-determining step in the reaction mechanism. rsc.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating thermochemical and kinetic data. These methods are essential for understanding the thermal stability and reaction rates of molecules like this compound. For instance, the neutral hydrolysis of esters, a key degradation pathway, has been extensively studied using ab initio calculations. nih.gov

Studies on methyl trifluoroacetate, an activated ester analogous to the fluoroacetate portion of the target molecule, suggest that its neutral hydrolysis proceeds via a water autoionization mechanism with the formation of a hydroxide (B78521) ion, which then acts as the nucleophile (a WAIB mechanism). nih.govresearchgate.net This pathway is distinct from that of non-activated esters. Ab initio calculations combined with continuum solvation models are crucial for accurately determining the free energy profiles of these reactions in aqueous solutions. nih.govresearchgate.net Such calculations have shown that for some reactions involving ion pair formation, traditional transition state searches might fail, and exploring the full reaction pathway is necessary. researchgate.net

For the alkaline hydrolysis of various alkyl esters, ab initio molecular orbital calculations have been used to determine the energy barriers for different mechanisms, such as bimolecular base-catalyzed acyl-oxygen cleavage (BAC2). researchgate.net These calculations consistently show that the BAC2 pathway has a significantly lower energy barrier than alternative mechanisms, aligning with experimental observations. researchgate.net The computational framework often involves combining high-level calculations with thermochemical corrections and Boltzmann statistics to accurately predict temperature-dependent thermochemistry, especially for flexible molecules. nih.gov

Table 2: Calculated Thermochemical and Kinetic Data for Ester Hydrolysis This table includes data from ab initio studies on model ester compounds to demonstrate the type of information generated.

| Compound | Reaction | Computational Method | Calculated Parameter | Value | Reference Finding |

|---|---|---|---|---|---|

| Methyl Acetate (B1210297) | Neutral Hydrolysis | Ab initio + Continuum Solvation | Free Energy Barrier | Not specified | Supported the WAIA mechanism (Water Autoionization with Acid initiation). nih.govresearchgate.net |

| Methyl Trifluoroacetate | Neutral Hydrolysis | Ab initio + Continuum Solvation | Free Energy Barrier | Not specified | Supported the WAIB mechanism (Water Autoionization with Base initiation). nih.govresearchgate.net |

| Methyl Formate | Alkaline Hydrolysis (BAC2) | Ab initio (SVPE) | Energy Barrier | Lowest among tested esters | Calculations were consistent with experimental substituent shifts in activation energies. researchgate.net |

| tert-Butyl Acetate | Alkaline Hydrolysis (BAC2) | Ab initio (SVPE) | Energy Barrier | Highest among tested esters | Results align with known steric hindrance effects on reaction rates. researchgate.net |

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis involves identifying the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. taltech.ee For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous conformers.

Computational methods, particularly DFT, are widely used to explore the potential energy surface and identify low-energy conformers. mdpi.com Studies on similar molecules, like furanosides and azapeptides, demonstrate that different computational methods and the inclusion of solvent effects can significantly influence the predicted conformational preferences. mdpi.comnih.gov For example, the introduction of fluorine can alter molecular conformation through effects like hyperconjugation or electrostatic interactions.

The analysis of haloesters reveals that the relative orientation of the halogen and the ester group can lead to different stable conformers, often referred to as syn, anti, or gauche. grafiati.com The relative energies of these conformers determine their population at a given temperature. Understanding the energy landscape is crucial for predicting which conformer is most likely to participate in a chemical reaction or bind to an enzyme active site. Recent developments in computational chemistry have led to benchmark sets and cost-efficient protocols for performing accurate conformational analysis on complex molecules. chemrxiv.org

Molecular Dynamics Simulations in Environmental and Biological Contexts

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms over time. This approach is invaluable for studying how molecules like this compound interact with their environment, particularly with biological macromolecules like enzymes.

The biodegradation of fluoroacetate is catalyzed by the enzyme fluoroacetate dehalogenase (FAcD). acs.orgnih.gov MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are powerful tools for investigating the catalytic mechanism of this enzyme. acs.orgnih.gov

Simulations have elucidated the multi-step process of C-F bond cleavage by FAcD. For the natural substrate, fluoroacetate, the enzymatic transformation involves four key steps: (I) C-F bond activation, (II) nucleophilic attack by an aspartate residue (Asp104 or D110 in different studies), (III) C-O bond cleavage, and (IV) proton transfer. acs.orgnih.govnih.gov Computational studies have identified the nucleophilic attack as the rate-determining step for fluoroacetate. acs.orgnih.gov However, for more fluorinated substrates like difluoroacetate, C-F bond activation becomes the rate-limiting step. acs.orgnih.gov

MD simulations reveal the critical roles of specific amino acid residues in the active site. Residues such as Trp148 and Tyr147 form a "fluoride pocket" that helps stabilize the leaving fluoride (B91410) ion, which is essential for weakening the strong C-F bond. nih.govisef.net The simulations show the dynamic interactions, such as hydrogen bonding and electrostatic forces, between the substrate and the enzyme that facilitate catalysis. scholaris.ca These computational models allow for the investigation of potential mutations that could enhance the enzyme's efficiency or alter its substrate specificity, guiding rational enzyme engineering efforts. acs.orgnih.gov

Table 3: Key Residues and Interactions in Fluoroacetate Dehalogenase (FAcD) from Computational Studies This table summarizes findings from MD and QM/MM simulations on the FAcD-substrate complex.

| Residue | Role | Interaction Type | Reference Finding |

|---|---|---|---|

| Asp104 / D110 | Nucleophile | Covalent attack on the substrate's α-carbon | Identified as the key nucleophilic residue initiating the SN2 displacement of the halogen. nih.govnih.gov |

| Trp148, Tyr147, Tyr212 | Halide Stabilization | Hydrogen bonding / Electrostatic interaction with the fluoride ion | These residues form a pocket that facilitates the departure of the fluoride leaving group. nih.govisef.net |

| His271 | General Acid/Base | Proton transfer | Involved in the later steps of the catalytic cycle, likely protonating the leaving group or activating water. nih.gov |

Predictive models, often based on quantitative structure-activity relationships (QSAR), are used to estimate the environmental fate and reactivity of chemicals. For halogenated compounds like this compound, these models can predict degradation rates under various conditions, such as in advanced oxidation processes (AOPs) involving UV light and hydroxyl radicals (•OH). acs.orgnih.gov

Studies have developed models to predict the degradation rates of numerous halogenated disinfection byproducts, including haloacetic acids. nih.govepa.gov These models correlate reaction rate constants with molecular properties, which can be calculated using quantum chemistry. For example, a strong correlation has been found between the molar extinction coefficients (a key parameter for photodegradation) and the energy gap between the HOMO and LUMO. acs.orgnih.gov

In Silico Design and Optimization of this compound Bioremediation

The advancement of computational tools has opened new avenues for the theoretical study and manipulation of biological and chemical processes. In the context of this compound, in silico methods are pivotal in designing novel biocatalytic degradation pathways and in predicting the compound's environmental persistence and impact. These computational approaches allow for rapid, cost-effective, and detailed analyses that can guide experimental work.

Rational Design of Biocatalysts for Dehalogenation

The rational design of enzymes to detoxify halogenated compounds like this compound is a significant area of research. europa.eufrontiersin.org This approach relies on a deep understanding of enzyme structure and catalytic mechanisms to introduce specific modifications that enhance or alter their function. frontiersin.org The goal is to create highly efficient and selective biocatalysts capable of cleaving the carbon-halogen bonds present in this compound. europa.eu

Fluoroacetate dehalogenase (FAcD) is a key enzyme of interest due to its natural ability to break the highly stable carbon-fluorine bond. acs.orgnih.gov The mechanism of FAcD involves a nucleophilic attack by an aspartate residue on the alpha-carbon of the substrate, facilitated by a specialized halogen-accommodating pocket within the enzyme's active site. nih.gov Rational design strategies focus on modifying this active site to improve its efficacy or to broaden its substrate specificity to include compounds like this compound more effectively. acs.org

Computational methods employed in the rational design of these biocatalysts include molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and molecular dynamics (MD) simulations. These tools allow researchers to model the interaction of this compound with the enzyme's active site, predict the effects of specific amino acid mutations, and calculate the energy barriers for the dehalogenation reaction.

Table 1: Key Computational Methods in Biocatalyst Design

| Computational Method | Application in Dehalogenase Design |

| Molecular Docking | Predicts the preferred binding orientation of this compound within the enzyme's active site. |

| QM/MM Simulations | Models the electronic changes during the carbon-halogen bond cleavage, providing insights into the reaction mechanism and transition states. |

| Molecular Dynamics | Simulates the dynamic behavior of the enzyme-substrate complex, revealing how mutations can affect protein stability and substrate access to the active site. |

Through such in silico screening, libraries of potential enzyme variants can be virtually tested, and the most promising candidates can be selected for experimental validation. europa.eu This significantly accelerates the development of effective biocatalysts for the bioremediation of this compound. colab.ws

Computational Approaches for Predicting Environmental Fate

Understanding the environmental fate of this compound is crucial for assessing its potential risks. nih.govresearchgate.net Computational models provide a powerful means to predict how this compound will behave in various environmental compartments, such as soil and water. whiterose.ac.uk These predictive tools are especially valuable when experimental data is scarce. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent computational approaches in this field. These models correlate the chemical structure of a compound with its biological activity or physical properties. For this compound, QSAR models can be used to predict its biodegradability, toxicity to different organisms, and potential for bioaccumulation.

Several web-based platforms and software packages have been developed that incorporate these models. nih.govresearchgate.net For instance, the BiodegPred platform can provide a prognosis on the likelihood of a molecule being catabolized in the biosphere. nih.govresearchgate.net Such tools use machine learning algorithms trained on large datasets of known compounds to predict the fate of new or understudied chemicals like this compound. nih.govresearchgate.net

Table 2: Predicted Environmental Fate Parameters for Halogenated Acetates

| Parameter | Predicted Outcome for this compound (Hypothetical) | Basis of Prediction |

| Biodegradability | Potentially biodegradable, but slower than non-halogenated analogs. | Presence of two halogen atoms can hinder microbial degradation. |

| Soil Sorption (Koc) | Low to moderate. | The ester and halogen functional groups influence its partitioning behavior. |

| Aquatic Toxicity | Predicted to be toxic to aquatic organisms. | Halogenated organic compounds often exhibit toxicity. |

These computational predictions, while not a substitute for experimental testing, are invaluable for prioritizing research efforts and for conducting preliminary risk assessments. whiterose.ac.uk They help to identify potential environmental concerns associated with this compound and guide the development of appropriate management and remediation strategies.

Environmental Chemistry and Abiotic Fate of 2 Chloroethyl Fluoroacetate

Environmental Distribution and Transport Mechanisms

The movement and partitioning of 2-Chloroethyl fluoroacetate (B1212596) in the environment are dictated by processes such as volatilization, atmospheric transport, and sorption to soil and sediment.

Limited direct data exists for the volatilization of 2-Chloroethyl fluoroacetate. However, its behavior can be inferred from related compounds. For instance, methyl fluoroacetate, a similar compound, has an estimated vapor pressure that suggests it is expected to exist entirely as a vapor in the ambient atmosphere nih.gov. Given its structure as a relatively small, halogenated ester, this compound is also likely to exhibit some degree of volatility, allowing it to partition from water or soil surfaces into the atmosphere.

Once in the atmosphere, its distribution will be governed by atmospheric currents. As a vapor-phase compound, it would be subject to long-range atmospheric transport. The partitioning between the gaseous and particulate phases in the atmosphere depends on the compound's vapor pressure and the atmospheric conditions. For semivolatile organic compounds, this partitioning is a key determinant of their atmospheric residence time and transport distance nih.gov. Precursor compounds to perfluorinated acids, which are more volatile, are known to undergo long-range atmospheric transport before breaking down miljodirektoratet.no.

Table 1: Physicochemical Properties Influencing Volatilization (Note: Data for this compound is limited; properties of analogous compounds are used for inference.)

| Property | Value (Compound) | Implication for Environmental Transport |

| State | Liquid at room temperature solubilityofthings.com | Can evaporate from surfaces. |

| Vapor Pressure | Estimated at 31 mm Hg @ 25°C (Methyl fluoroacetate) nih.gov | Suggests existence primarily as a vapor in the atmosphere. nih.gov |

| Volatility | Precursor compounds to PFCAs are volatile miljodirektoratet.no | Potential for long-range atmospheric transport. miljodirektoratet.no |

The fate of this compound in soil and aquatic environments is significantly influenced by sorption and leaching processes. Sorption, which includes both adsorption to particle surfaces and absorption into organic matter, reduces the compound's concentration in the aqueous phase, thereby limiting its mobility and bioavailability au.dk.

The extent of sorption is dependent on both the chemical's properties and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH au.dk. Hydrophobic organic contaminants tend to bind strongly to soil organic matter, a process that can increase over time in a phenomenon known as aging au.dk. As a halogenated organic ester, this compound is expected to exhibit some degree of hydrophobic interaction, leading to its partitioning from water to soil and sediment. Its solubility is variable, being more soluble in polar solvents like water and less so in non-polar media, a factor that influences its partitioning behavior solubilityofthings.com.

Leaching is the process by which the compound is transported downwards through the soil profile with percolating water. The potential for leaching is inversely related to the strength of sorption. Compounds that are weakly sorbed are more likely to leach from the topsoil and potentially contaminate groundwater. The presence of other substances, such as surfactants, can also influence the sorption behavior of organic compounds, either increasing or decreasing their mobility nih.gov. Furthermore, fluoride (B91410) ions have been shown to mobilize organic matter, iron, and aluminum in soil, which could potentially influence the transport of fluoroacetate-containing compounds nasa.gov.

Abiotic Degradation Pathways in Natural Environments

Abiotic degradation involves the transformation of a chemical through non-biological processes, including photochemical, hydrolytic, and oxidative reactions. These pathways are crucial in determining the persistence of this compound in the environment.

Photochemical transformation, or photodegradation, is a key process for the removal of organic compounds from the atmosphere. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds. For many organic compounds in the troposphere, the most important degradation pathway is reaction with photochemically-produced hydroxyl radicals (•OH) nih.govresearchgate.net.

While specific data for this compound is scarce, the atmospheric fate of the related compound methyl fluoroacetate is instructive. Vapor-phase methyl fluoroacetate is degraded in the atmosphere by reaction with hydroxyl radicals nih.gov. Similarly, other fluorinated compounds like vinyl fluoride are known to react with photochemically produced hydroxyl radicals and, to a lesser extent, with ozone nih.gov. Theoretical studies on fluorinated ethers confirm that H-abstraction by OH radicals is a primary atmospheric degradation pathway researchgate.net. It is therefore highly probable that this compound undergoes similar atmospheric degradation initiated by hydroxyl radicals.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis would cleave the ester bond, yielding 2-chloroethanol (B45725) and fluoroacetic acid. The rate of hydrolysis is highly dependent on pH and temperature solubilityofthings.com.

The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases. Studies on other esters show that hydrolysis can be a significant degradation pathway in aqueous environments science.gov. However, the stability of the molecule can be influenced by its other functional groups. For example, research on a different compound containing a 2-chloroethyl group indicated that hydrolysis of this group was slower than other reactions like oxidation . Conversely, research into enzymatic degradation of fluoroacetate shows that an ester intermediate is readily hydrolyzed by water acs.orgnih.gov. While this is a biological process, it demonstrates the chemical potential for the ester bond to be broken. In one study, the degradation of 2-fluoroacetate in a specific lysis buffer was found to be negligible, suggesting that under certain neutral pH conditions, the compound may be relatively stable against hydrolysis researchgate.net.

Oxidative decomposition is a major degradation pathway for organic compounds in both the atmosphere and in condensed phases. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH) researchgate.net.

Theoretical studies on the atmospheric oxidation of bis(2-chloroethyl) ether by OH radicals found that the reaction proceeds via hydrogen atom abstraction, primarily from the carbon atom adjacent to the ether oxygen (the –OCH2 site) researchgate.net. A similar mechanism is expected for this compound, where the hydroxyl radical would abstract a hydrogen atom from the chloroethyl group or potentially the methyl group of the acetate (B1210297) moiety. This initial step leads to the formation of a carbon-centered radical, which then reacts further with atmospheric oxygen, leading to a cascade of reactions and the eventual breakdown of the molecule researchgate.net.

In soil and water, other oxidants could play a role, but photochemical oxidation initiated by hydroxyl radicals is often a dominant fate for pollutants that partition to the atmosphere or are present in sunlit surface waters.

Table 2: Summary of Abiotic Degradation Pathways

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Probable Products | Significance |

| Photochemical Transformation | Atmosphere | Hydroxyl radicals (•OH), sunlight nih.govnih.gov | Carbonyls, smaller halogenated compounds | Likely a major degradation pathway in the atmosphere. |

| Hydrolytic Degradation | Water, Soil | Water (pH dependent) solubilityofthings.comscience.gov | 2-Chloroethanol, Fluoroacetic acid | Potentially significant, especially under non-neutral pH conditions. |

| Oxidative Decomposition | Atmosphere, Water, Soil | Hydroxyl radicals (•OH) researchgate.net | Halogenated radical intermediates, further oxidation products | A key transformation process in various environmental matrices. |

Modeling and Prediction of Environmental Persistence and Biodegradation

The environmental persistence and biodegradation of this compound are influenced by a combination of its chemical structure and environmental conditions. Predictive models and experimental studies help in understanding its fate in various environmental compartments.

The degradation of halogenated organic compounds is a critical area of environmental science. While specific models for this compound are not extensively documented in publicly available literature, its persistence and degradation can be inferred from studies on analogous compounds and general principles of environmental chemistry. The presence of both a chloro- and a fluoro-substituent on the ethyl acetate backbone creates a molecule with unique properties that affect its environmental behavior.

Factors Influencing Persistence:

Chemical Structure: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage. researchgate.net In contrast, the ester linkage is susceptible to hydrolysis. The chlorine atom can be a site for nucleophilic substitution.

Environmental Conditions: Factors such as temperature, pH, and the presence of microbial communities significantly impact the degradation rates of organic compounds. nih.gov

Predictive Modeling Approaches

Various computational models are used to predict the environmental fate of chemicals. These models utilize quantitative structure-activity relationships (QSARs) and other algorithms to estimate properties like biodegradation rates, hydrolysis half-lives, and potential for bioaccumulation.

For instance, the Risk-Screening Environmental Indicators (RSEI) model developed by the U.S. Environmental Protection Agency (EPA) uses physicochemical properties and chemical removal efficiencies to predict the fate and transport of chemicals. epa.gov Such models rely on input data which can be either experimentally determined or estimated using software like the EPI (Estimation Programs Interface) Suite™.

Table 1: Key Physicochemical Properties and Their Role in Environmental Fate Modeling

| Property | Significance in Modeling |

| Hydrolysis Rate | Determines the abiotic degradation in water. Esters are known to undergo hydrolysis. For methyl fluoroacetate, a related compound, hydrolysis is a significant fate process with base-catalyzed half-lives of 4 days at pH 7 and 10 hours at pH 8. nih.gov |

| Biodegradation Rate | Predicts the breakdown of the compound by microorganisms. This is a crucial parameter for assessing persistence in soil and water. fera.co.ukucanr.edu |

| Photolysis Rate | Indicates the potential for degradation by sunlight, particularly in the atmosphere and surface waters. nih.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimates the tendency of a chemical to adsorb to soil and sediment. A low Koc suggests high mobility in soil. nih.gov |

| Henry's Law Constant | Predicts the partitioning of a chemical between water and air, indicating its potential for volatilization. nih.gov |

This table is generated based on general principles of environmental fate modeling and data for analogous compounds.

Biodegradation Prediction

The biodegradation of this compound is expected to involve enzymatic activities capable of cleaving the ester bond and the carbon-halogen bonds.

Ester Hydrolysis: The initial step in the biodegradation of many esters is hydrolysis, catalyzed by esterase enzymes, to form an alcohol and a carboxylic acid. In this case, hydrolysis would yield 2-chloroethanol and fluoroacetic acid.

Dehalogenation: The resulting halogenated intermediates would then need to be dehalogenated.

Fluoroacetate Degradation: Fluoroacetate is a known natural toxin produced by some plants and can be degraded by specific dehalogenase enzymes found in certain microorganisms. researchgate.netresearchgate.netresearchgate.net The enzyme fluoroacetate dehalogenase catalyzes the hydrolytic cleavage of the C-F bond to produce glycolate (B3277807). researchgate.net

2-Chloroethanol Degradation: The degradation of 2-chloroethanol can proceed via oxidation to chloroacetaldehyde (B151913) and then to chloroacetic acid, which can be further dehalogenated. nih.gov

Table 2: Predicted Biodegradation Pathway and Intermediates of this compound

| Step | Reaction | Predicted Intermediate(s) | Enzymatic Process |

| 1 | Ester Hydrolysis | 2-Chloroethanol and Fluoroacetic acid | Esterase |

| 2a | Dehalogenation of Fluoroacetic acid | Glycolic acid | Fluoroacetate dehalogenase |

| 2b | Oxidation of 2-Chloroethanol | Chloroacetaldehyde | Alcohol dehydrogenase |

| 3b | Oxidation of Chloroacetaldehyde | Chloroacetic acid | Aldehyde dehydrogenase |

| 4b | Dehalogenation of Chloroacetic acid | Glycolic acid | Haloacid dehalogenase |

This table outlines a predicted degradation pathway based on known metabolic routes for similar compounds. researchgate.netnih.gov

Research Findings on Analogous Compounds

Studies on related compounds provide valuable insights into the likely environmental behavior of this compound.

Fluoroacetate: Research on sodium fluoroacetate has shown that its degradation in soil is primarily microbial. nih.gov The degradation rate is significantly influenced by temperature, with faster degradation occurring at higher temperatures. nih.gov The main degradation products are hydroxyacetic acid and carbon dioxide. nih.gov

Chloroethenes: The biodegradation of chloroethenes has been extensively studied, revealing various aerobic and anaerobic pathways involving monooxygenase and dioxygenase enzymes. oup.comnih.gov While structurally different, these studies highlight the microbial potential to degrade chlorinated aliphatic compounds.

2-Chloroethyl Ethers: Studies on compounds like 2-chloroethyl vinyl ether have shown that they can be degraded by bacteria that possess haloalkane dehalogenases. nih.gov The degradation can involve both the cleavage of the ether bond and dehalogenation. nih.gov

The persistence of this compound in the environment will ultimately depend on the interplay between its intrinsic chemical stability, particularly the C-F bond, and the presence of microbial communities with the appropriate enzymatic machinery to carry out hydrolysis and dehalogenation. researchgate.net Modeling and predictive studies, supported by experimental data on analogous compounds, are essential tools for assessing its environmental risk. nih.govhse.gov.uk

Applications and Future Research Trajectories in Fluoroacetate Chemistry

Utility as a Synthon in Advanced Organic Synthesis

2-Chloroethyl fluoroacetate (B1212596) is a bifunctional compound of significant interest in organic chemistry. Its structure, featuring both a chloro and a fluoro group, allows it to serve as a versatile building block, or synthon, for creating more complex molecules through various chemical reactions. solubilityofthings.com

Precursor in Novel Fluorinated Compound Development

The synthesis of fluorinated compounds is a rapidly expanding area of chemical research, largely due to the beneficial effects of fluorine on the lipophilicity, metabolism, and binding affinity of molecules, making them common in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgresearchgate.net 2-Chloroethyl fluoroacetate acts as a key precursor in this field. Its reactivity enables the introduction of the fluoroacetoxyethyl moiety into various molecular frameworks, paving the way for the development of novel fluorinated materials. solubilityofthings.com

The different reactivities of the carbon-chlorine and carbon-fluorine bonds allow for selective chemical transformations. This characteristic is crucial for its role as a building block in the synthesis of new compounds. For example, the chloro group can be targeted for nucleophilic substitution reactions, attaching the molecule to a larger structure while preserving the fluoroacetate group for subsequent modifications. This strategy is instrumental in creating libraries of new fluorinated molecules for drug discovery and materials science.

Aryl halides, a class of compounds that includes structures derivable from precursors like this compound, are highly versatile in organic synthesis. They are pivotal in developing pharmaceuticals, functional organic materials, and agrochemicals due to their polarized carbon-halogen bonds and the good leaving group properties of halogens. researchgate.net

Intermediate in Complex Molecular Construction

In multi-step syntheses, this compound serves as a valuable intermediate. Its dual functionality allows chemists to perform sequential reactions, manipulating each reactive site independently to construct intricate molecular architectures. solubilityofthings.comscience.gov

For instance, in the total synthesis of complex natural products, the chloroethyl group can be substituted by a nucleophile to forge a new bond. Later in the synthetic route, the fluoroacetate ester can be hydrolyzed or otherwise transformed. This stepwise control is essential for building complex molecules with high precision. The development of halogenated building blocks is crucial for synthesizing complex molecules like the anticancer agent salinosporamide A, which requires a chloroethylmalonyl-CoA extender unit. nih.gov This highlights the importance of intermediates that can deliver halogenated alkyl chains.

The table below illustrates examples of reaction types where chloro- and fluoro-substituted compounds, analogous to this compound, are used as intermediates to build more complex structures.

| Intermediate Type | Reaction Class | Resulting Structure | Application Area |

| Aryl Halide | Transition-Metal Catalyzed Cross-Coupling | Bi-aryl or Aryl-heteroaryl Systems | Pharmaceuticals, Organic Materials researchgate.net |

| Chloro-substituted Aliphatic | Nucleophilic Substitution | Ether, Amine, or Thioether Linkages | Polymer Chemistry, Medicinal Chemistry |

| Fluoro-substituted Ketone | Aldol Condensation | β-Hydroxy Ketones | Asymmetric Synthesis, Natural Products |

| Halogenated Alkene | Halofluorination/Elimination | Fluorinated Alkenes | Agrochemicals, Materials Science nih.govbeilstein-journals.org |

Research on Biochemical Probe Development

Fluoroacetate Esters as Enzyme Substrate Analogues for Mechanistic Studies

Fluoroacetate and its esters are valuable tools for biochemists studying enzyme mechanisms. Due to their structural similarity to natural substrates like acetate (B1210297), they can enter and bind to the active sites of enzymes. escholarship.org However, the highly electronegative fluorine atom alters the molecule's electronic properties, which can arrest or modify the enzymatic reaction, providing insight into the catalytic process. nih.govcore.ac.uk

One area of study is their interaction with dehalogenase enzymes. For example, fluoroacetate dehalogenase catalyzes the cleavage of the carbon-fluorine bond. Computational studies suggest that the enzyme's active site, with key residues like Asp104, Arg105, and His149, stabilizes the substrate and facilitates the nucleophilic attack that breaks the C-F bond, forming an ester intermediate. researchgate.net